Antitubulin Potency Differentiation via 4-Methoxy vs. 4-Methyl and 4-Fluoro Substitution in 5-Phenylthiophene Series
In the structurally related 2-amino-3-(3,4,5-trimethoxybenzoyl)-5-phenylthiophene series, the 4-methoxy derivative (II) exhibited antiproliferative IC50 values of 2.5–6.5 nM against L1210 and K562 leukemia cell lines, comparable to the 4-Me (I) and 4-F analogues [1]. However, the 4-MeO group provides a distinct hydrogen-bond acceptor profile that may influence tubulin binding kinetics differently than 4-Me or 4-F [1]. Direct quantitative comparison data for the target compound itself is not available; this is class-level inference only.
| Evidence Dimension | Antiproliferative IC50 against L1210 and K562 cells |
|---|---|
| Target Compound Data | Not directly tested; structurally related 4-MeO analog (2-amino-3-aroyl-5-phenylthiophene) IC50 = 2.5–6.5 nM |
| Comparator Or Baseline | 4-Me analog IC50 = 2.5–6.5 nM; 4-F analog IC50 = 2.5–6.5 nM |
| Quantified Difference | No significant potency difference among 4-MeO, 4-Me, and 4-F in this specific series |
| Conditions | L1210 murine leukemia and K562 human chronic myelogenous leukemia cell lines; tubulin polymerization assay |
Why This Matters
While potency is similar within this narrow series, the 4-MeO group offers distinct physicochemical properties (logP, H-bond acceptor count) that may translate to differences in solubility, permeability, or off-target profile, which are critical for selecting a lead compound for further optimization.
- [1] Romagnoli R, Baraldi PG, Pavani MG, et al. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. J Med Chem. 2006;49(13):3906-3915. View Source
